molecular formula C12H18BNO3S B13549171 3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

Cat. No.: B13549171
M. Wt: 267.16 g/mol
InChI Key: JTSZSXXKHBKQQX-VOTSOKGWSA-N
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Description

3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methoxy group and a boronate ester

Preparation Methods

The synthesis of 3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3-methoxy-1,2-thiazole, undergoes a nucleophilic substitution reaction with a suitable boronate ester precursor.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction, to introduce the ethenyl group.

    Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation techniques.

    Substitution: The boronate ester can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The thiazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole include:

Properties

Molecular Formula

C12H18BNO3S

Molecular Weight

267.16 g/mol

IUPAC Name

3-methoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole

InChI

InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)7-6-9-8-10(15-5)14-18-9/h6-8H,1-5H3/b7-6+

InChI Key

JTSZSXXKHBKQQX-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=NS2)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=NS2)OC

Origin of Product

United States

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